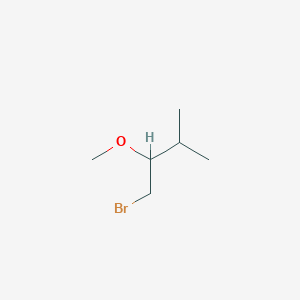
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, also known as DBH, is a chemical compound that belongs to the class of benzofuran derivatives. DBH has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is not fully understood. However, it has been suggested that (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help protect cells against oxidative damage. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to have anti-viral properties, which may make it useful for the treatment of viral infections.
Advantages and Limitations for Lab Experiments
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in lab experiments. For example, it has been shown to exhibit low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol. One area of research is the development of new synthesis methods for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol that are more efficient and cost-effective. Another area of research is the identification of new biological targets for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, which may lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in combination with other compounds may be explored to enhance its biological effects.
Synthesis Methods
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can be synthesized using a variety of methods, including catalytic hydrogenation, reduction of ketones, and Grignard reaction. One of the most commonly used methods for synthesizing (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol involves the reduction of 2-acetyl-3-bromo-1-benzofuran using sodium borohydride.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-PEHGTWAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)
![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)


![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)
![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)
![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)
![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)